

# An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane: Properties, Structure, and Applications

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## Compound of Interest

Compound Name: *Bis(dimethylamino)dimethylsilane*

Cat. No.: *B1580881*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key applications of **bis(dimethylamino)dimethylsilane**. The information is curated to be a vital resource for professionals in research, development, and pharmaceutical sciences, with a focus on data-driven insights and practical experimental guidance.

## Chemical and Physical Properties

**Bis(dimethylamino)dimethylsilane**, a versatile organosilicon compound, is a colorless to straw-colored liquid with a characteristic acrid, amine-like odor. It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water to release dimethylamine. This reactivity is central to its utility in various chemical transformations.

## Quantitative Data Summary

The key physicochemical properties of **bis(dimethylamino)dimethylsilane** are summarized in the table below for easy reference and comparison.

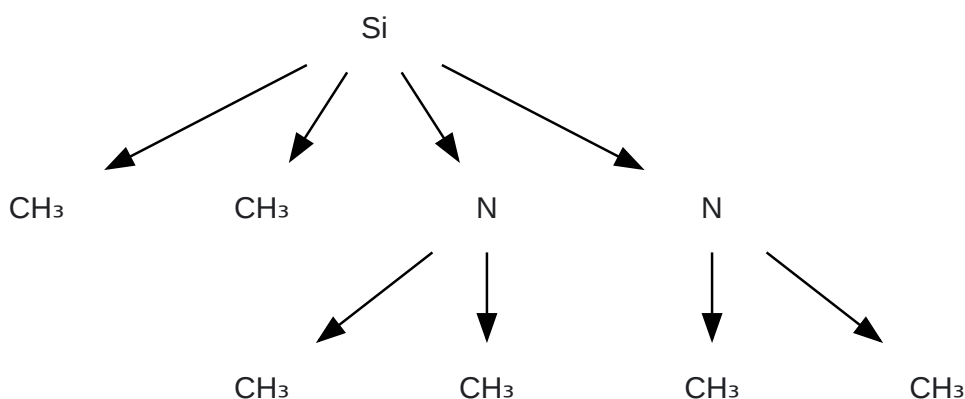
| Property                              | Value  |
|---------------------------------------|--|
| Molecular Formula                     | C <sub>6</sub> H <sub>18</sub> N <sub>2</sub> Si |
| Molecular Weight                      | 146.31 g/mol                                     |
| CAS Number                            | 3768-58-9  |
| Appearance                            | Clear, colorless to straw-colored liquid         |
| Boiling Point                         | 128-129 °C                                       |
| Melting Point                         | -98 °C   |
| Density                               | 0.809 - 0.81 g/mL at 25 °C                       |
| Refractive Index (n <sub>20/D</sub> ) | 1.41 - 1.417                                     |
| Vapor Pressure                        | 1 mmHg at 20 °C                                  |
| Flash Point                           | -7 to -3 °C (closed cup)                         |

## Chemical Structure and Spectral Information

The structure of **bis(dimethylamino)dimethylsilane** features a central silicon atom bonded to two methyl groups and two dimethylamino groups. The silicon-nitrogen bonds are labile, which is key to its function as a silylating agent and a precursor in deposition processes.

## Structural Representation

Chemical Structure of Bis(dimethylamino)dimethylsilane

[Click to download full resolution via product page](#)Molecular structure of **bis(dimethylamino)dimethylsilane**.

## Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of **bis(dimethylamino)dimethylsilane**.

| Spectral Data Type   | Key Features  |
|----------------------|---|
| $^{13}\text{C}$ NMR  | Peaks corresponding to the methyl carbons attached to silicon and the methyl carbons of the dimethylamino groups. |
| $^{29}\text{Si}$ NMR | A characteristic chemical shift for the silicon atom.   |
| IR Spectroscopy      | Presence of bands corresponding to Si-N, Si-C, and C-H vibrations.  |
| Mass Spectrometry    | Molecular ion peak and characteristic fragmentation pattern.  |

## Experimental Protocols

Detailed methodologies for the synthesis and application of **bis(dimethylamino)dimethylsilane** are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

### Synthesis of Bis(dimethylamino)dimethylsilane

The synthesis of **bis(dimethylamino)dimethylsilane** is typically achieved through the reaction of dichlorodimethylsilane with dimethylamine. The following protocol is based on established methods for the synthesis of analogous aminosilanes.

Materials:

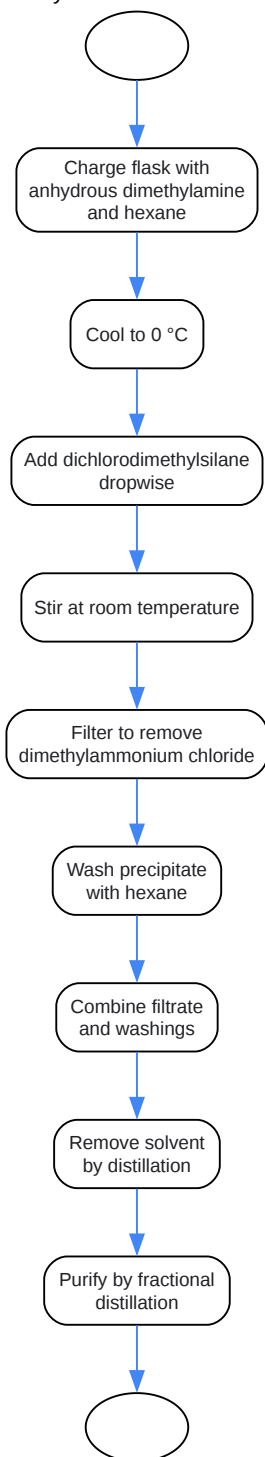
- Dichlorodimethylsilane
- Anhydrous dimethylamine
- Anhydrous hexane (or other inert solvent)
- Anhydrous nitrogen or argon
- Standard glassware for air-sensitive chemistry (Schlenk line, etc.)

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
- In a well-ventilated fume hood, charge the flask with anhydrous hexane and an excess of anhydrous dimethylamine.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add dichlorodimethylsilane dropwise from the addition funnel to the stirred solution of dimethylamine. An exothermic reaction will occur, and a white precipitate of dimethylammonium chloride will form.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
- Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate.
- Wash the precipitate with anhydrous hexane to recover any entrained product.
- Combine the filtrate and washings. Remove the solvent by distillation.
- Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure **bis(dimethylamino)dimethylsilane**.

## Synthesis Workflow



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General workflow for the synthesis of **bis(dimethylamino)dimethylsilane**.

## Silylation of Alcohols for GC Analysis

**Bis(dimethylamino)dimethylsilane** is an effective silylating agent for introducing a dimethylsilyl protecting group, which increases the volatility of compounds for gas chromatography (GC) analysis.

Materials:

- Alcohol-containing sample (e.g., steroids)
- **Bis(dimethylamino)dimethylsilane**
- Anhydrous pyridine or other suitable solvent
- GC vials with septa

Procedure:

- Accurately weigh or measure the sample containing the alcohol into a GC vial.
- If the sample is a solid, dissolve it in a small amount of anhydrous pyridine.
- Add an excess of **bis(dimethylamino)dimethylsilane** to the vial.
- Seal the vial and heat at 60-80 °C for 30-60 minutes. The reaction progress can be monitored by GC.
- Cool the vial to room temperature. The sample is now ready for GC or GC-MS analysis.

## Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride

**Bis(dimethylamino)dimethylsilane** can be used as a precursor for the deposition of silicon nitride ( $\text{SiN}_x$ ) thin films, which have applications in microelectronics as dielectric and passivation layers.

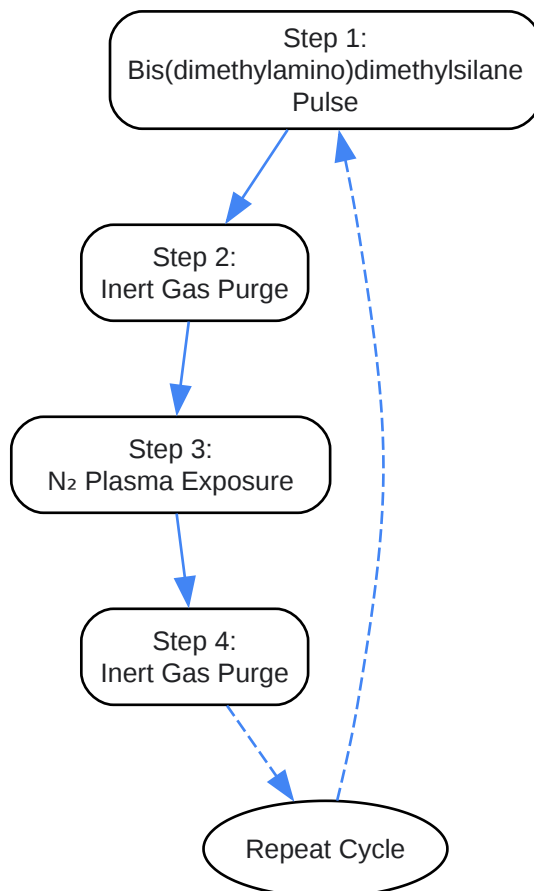
Equipment:

- Plasma-Enhanced Atomic Layer Deposition (PE-ALD) reactor
- Substrates (e.g., silicon wafers)
- **Bis(dimethylamino)dimethylsilane** precursor
- Nitrogen (N<sub>2</sub>) plasma source

#### General Protocol:

- Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
- Loading: Load the cleaned substrates into the ALD reactor.
- Process Conditions:
  - Set the deposition temperature (typically 150-400 °C).
  - Maintain the **bis(dimethylamino)dimethylsilane** precursor at a suitable temperature to ensure adequate vapor pressure.
- ALD Cycle: The deposition of SiN<sub>x</sub> proceeds via sequential, self-limiting surface reactions. A typical PE-ALD cycle consists of four steps: a. Precursor Pulse: Introduce **bis(dimethylamino)dimethylsilane** vapor into the reactor. It will chemisorb onto the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and byproducts. c. Plasma Exposure: Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed precursor on the surface to form a layer of silicon nitride. d. Purge 2: Purge the reactor again with the inert gas to remove any remaining reactants and byproducts.
- Deposition: Repeat the ALD cycle until the desired film thickness is achieved.
- Characterization: The deposited films can be characterized by techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition), and Fourier-transform infrared spectroscopy (FTIR, for bonding information).



PE-ALD Cycle for SiN<sub>x</sub> Deposition

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